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Compound of Interest

Compound Name: MK-2461

Cat. No.: B612127 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

the structural and functional nuances of kinase inhibitors is paramount for advancing targeted

therapies. This guide provides an in-depth comparison of MK-2461, a potent c-Met inhibitor,

with other notable ATP-competitive inhibitors: Crizotinib, Cabozantinib, and Imatinib. We delve

into their structural differences, inhibitory profiles, and the signaling pathways they modulate,

supported by quantitative data and detailed experimental methodologies.

Introduction to the Inhibitors
MK-2461 is a novel, orally bioavailable, multi-targeted ATP-competitive inhibitor of the c-Met

receptor tyrosine kinase.[1][2] It exhibits a unique preference for the activated, phosphorylated

form of c-Met.[3] Crizotinib is a potent inhibitor of ALK and c-Met kinases, while Cabozantinib is

a multi-kinase inhibitor targeting VEGFR2 and c-Met, among others.[4][5][6] Imatinib, a first-

generation tyrosine kinase inhibitor, is primarily known for its efficacy against BCR-Abl, c-Kit,

and PDGFR.[7][8] All four compounds function by competing with ATP for binding to the kinase

domain, thereby blocking downstream signaling pathways crucial for cell proliferation, survival,

and migration.

Structural Comparison
The chemical structures of these inhibitors reveal key differences that contribute to their distinct

kinase selectivity profiles.
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Inhibitor Chemical Structure IUPAC Name Molecular Formula

MK-2461

N-(3-(1-methyl-1H-

pyrazol-4-yl)-5H-

benzo[9]

[10]cyclohepta[1,2-

b]pyridin-7-yl)-N'-

((R)-1,4-dioxan-2-

ylmethyl)-N'-

methylsulfamide[11]

14-[[[(2R)-1,4-dioxan-

2-yl]methyl-

methylsulfamoyl]amin

o]-5-(1-methylpyrazol-

4-yl)-2-oxo-7-

azatricyclo[9.4.0.03,8]

pentadeca-

1(11),3(8),4,6,9,12,14-

heptaene[11]

C24H25N5O5S[11]

Crizotinib

(R)-3-(1-(2,6-dichloro-

3-

fluorophenyl)ethoxy)-5

-(1-(piperidin-4-yl)-1H-

pyrazol-4-yl)pyridin-2-

amine[12]

3-[(1R)-1-(2,6-

dichloro-3-

fluorophenyl)ethoxy]-5

-(1-piperidin-4-

ylpyrazol-4-yl)pyridin-

2-amine[12]

C21H22Cl2FN5O[12]

Cabozantinib

N-(4-((6,7-

dimethoxyquinolin-4-

yl)oxy)phenyl)-N'-(4-

fluorophenyl)cyclopro

pane-1,1-

dicarboxamide[13]

1-N-[4-(6,7-

dimethoxyquinolin-4-

yl)oxyphenyl]-1-N'-(4-

fluorophenyl)cyclopro

pane-1,1-

dicarboxamide[13]

C28H24FN3O5[13]

Imatinib

4-((4-methylpiperazin-

1-yl)methyl)-N-(4-

methyl-3-((4-(pyridin-

3-yl)pyrimidin-2-

yl)amino)phenyl)benz

amide[14]

4-[(4-methylpiperazin-

1-yl)methyl]-N-[4-

methyl-3-[(4-pyridin-3-

ylpyrimidin-2-

yl)amino]phenyl]benza

mide[14]

C29H31N7O[14]

MK-2461 possesses a unique benzocycloheptapyridine core.[11] Crizotinib is characterized by

an aminopyridine structure.[15] Cabozantinib features a cyclopropane-1,1-dicarboxamide linker

connecting a quinoline and a fluorophenyl moiety.[13] Imatinib is a 2-phenylaminopyrimidine

derivative.[8] These distinct scaffolds allow for varied interactions within the ATP-binding pocket

of different kinases, dictating their potency and selectivity.
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Quantitative Comparison of Kinase Inhibition
The inhibitory activity of these compounds against a panel of kinases is summarized below.

The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme

activity by 50%), are compiled from various sources and should be interpreted with

consideration for potential variations in experimental conditions.

Kinase Target
MK-2461 IC50
(nM)

Crizotinib IC50
(nM)

Cabozantinib
IC50 (nM)

Imatinib IC50
(nM)

c-Met 0.4 - 2.5[1] 11[6] 1.3[5][16] >1000

VEGFR2 - - 0.035[5][16] >10000[17]

ALK - 24[6] - -

c-Kit - - 4.6[5][16] 100[17]

PDGFRα <300[18] - - 100[17]

PDGFRβ - - 234[16] 100[7]

Abl - - - 25-600[7][17]

Ron 7[18] - 124[16] -

Flt1 10[18] - 12[16] -

Flt3 - - 11.3[5][16] -

Axl - - 7[16] -

Tie2 - - 14.3[16] -

RET - - 4-5.2[5][16] -

SRC Family - - - >10000[17]

Data compiled from multiple sources. Direct comparison should be made with caution.

Experimental Protocols
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The IC50 values presented are typically determined using in vitro kinase assays. A common

method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Representative TR-FRET Kinase Inhibition Assay
Protocol:

Reagents and Setup:

Kinase: Recombinant human kinase of interest.

Substrate: A peptide or protein substrate for the specific kinase, often biotinylated or

otherwise tagged.

ATP: Adenosine triphosphate.

Inhibitor: Test compounds (e.g., MK-2461) serially diluted to a range of concentrations.

Detection Reagents:

Europium-labeled antibody that specifically recognizes the phosphorylated substrate

(Donor).

Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC) that binds to the

biotinylated substrate (Acceptor).

Assay Buffer: Typically contains HEPES, MgCl2, EGTA, and a detergent like Brij-35.

Microplate: Low-volume 384-well plates are commonly used.

Assay Procedure:

A solution containing the kinase and the substrate is prepared in the assay buffer.

The test inhibitor at various concentrations is added to the wells of the microplate.

The kinase reaction is initiated by the addition of ATP.
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The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow

for the phosphorylation reaction to occur.

The reaction is stopped by the addition of a solution containing EDTA and the detection

reagents (Europium-labeled antibody and Streptavidin-APC).

The plate is incubated for another period (e.g., 60 minutes) to allow for the detection

reagents to bind to the substrate.

Data Acquisition and Analysis:

The plate is read on a TR-FRET compatible plate reader, which excites the Europium

donor and measures the emission from both the donor and the acceptor.

The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase

activity (more phosphorylated substrate), while a low ratio indicates inhibition.

The IC50 value is determined by plotting the emission ratio against the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis
MK-2461 and the other compared inhibitors target key nodes in cellular signaling pathways,

primarily the c-Met pathway for MK-2461, Crizotinib, and Cabozantinib. Inhibition of these

kinases blocks downstream signaling cascades that are critical for cancer cell growth and

survival.
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Caption: The c-Met signaling pathway and points of inhibition.
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Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and

autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.[19][20]

This leads to the activation of downstream pathways including the RAS/MAPK and

PI3K/AKT/mTOR cascades, as well as the STAT3 pathway, which collectively promote cell

proliferation, survival, and motility.[20] ATP-competitive inhibitors like MK-2461, Crizotinib, and

Cabozantinib block the kinase activity of c-Met, thereby preventing the phosphorylation

cascade and inhibiting these downstream oncogenic signals.[19]
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Caption: Workflow for a typical TR-FRET kinase inhibition assay.
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Conclusion
MK-2461, Crizotinib, Cabozantinib, and Imatinib are all potent ATP-competitive kinase

inhibitors with distinct structural features and inhibitory profiles. While MK-2461 shows high

selectivity for c-Met, particularly in its activated state, Crizotinib and Cabozantinib exhibit

broader activity against multiple kinases. Imatinib, on the other hand, targets a different

spectrum of kinases. The choice of inhibitor for therapeutic or research purposes will depend

on the specific kinase target and the desired selectivity profile. The data and protocols

presented in this guide provide a foundation for researchers to make informed decisions in the

field of kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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